molecular formula C10H13BrClNO2 B2825015 Methyl 2-amino-3-(3-bromophenyl)propanoate;hydrochloride CAS No. 189892-26-0

Methyl 2-amino-3-(3-bromophenyl)propanoate;hydrochloride

Cat. No. B2825015
CAS RN: 189892-26-0
M. Wt: 294.57
InChI Key: CQDQJGWBVXXNCB-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 189892-26-0 . It has a molecular weight of 294.58 and its IUPAC name is "methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride" . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride” is 1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H . This code represents the molecular structure of the compound, indicating that it contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and chloride (Cl) atoms.


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride” is a white solid with a molecular weight of 294.57 g/mol . It is typically stored at room temperature .

Scientific Research Applications

Antioxidant Activity

  • Kushnir et al. (2015) synthesized a compound related to Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride, demonstrating its potential in inhibiting superoxide generation in mitochondria, indicating antioxidant properties. This was observed in both liver and tumor tissues in rats (Kushnir et al., 2015).

Synthesis and Characterization

  • Doraswamy and Ramana (2013) conducted a study focusing on the synthesis and characterization of substituted phenyl azetidines, which are related to Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride. These compounds were evaluated for antimicrobial activity (Doraswamy & Ramana, 2013).
  • An efficient stereoselective synthesis method for a compound similar to Methyl 2-amino-3-(3-bromophenyl)propanoate was described by Zhong et al. (1999), highlighting its importance as a starting material in the synthesis of certain pharmaceutical compounds (Zhong et al., 1999).

Anticancer Activity

  • Saad and Moustafa (2011) synthesized a series of compounds related to Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride, which demonstrated significant anticancer activities in vitro against different cancer cell lines (Saad & Moustafa, 2011).

Biocatalysis

  • A study by Li et al. (2013) on the asymmetric biocatalysis of a similar compound using a new isolated Methylobacterium showed promising results in the preparation of enantiopure compounds, important in pharmaceutical intermediates (Li et al., 2013).

Polymorphism Study

  • Vogt et al. (2013) investigated polymorphism in a compound similar to Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride, providing insights into the challenges of characterizing such compounds in pharmaceutical development (Vogt et al., 2013).

Preparation of Biodegradable Polymers

  • Abdolmaleki et al. (2011) explored the fabrication of biodegradable polymers based on tyrosine amino acid, where a compound structurally similar to Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride played a key role (Abdolmaleki et al., 2011).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 2-amino-3-(3-bromophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDQJGWBVXXNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189892-26-0
Record name methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride
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